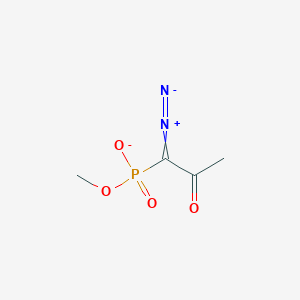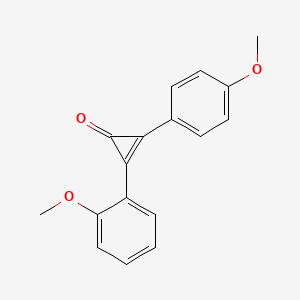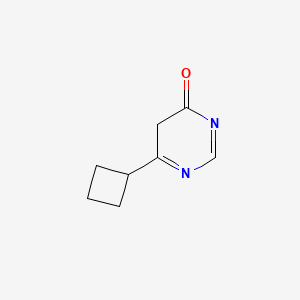
Sodium (S)-2-amino-3-((((R)-2,3-bis(dodecanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate
Overview
Description
Sodium is a highly reactive metal and the sixth most abundant element on Earth . It is commonly found in compounds such as sodium chloride, which is very soluble in water . The compound you mentioned seems to be a complex organic molecule that contains sodium, possibly an ester or a salt of some kind. Esters have the general formula RCOOR’, where R and R’ represent different groups of atoms .
Molecular Structure Analysis
The molecular structure of a compound can often be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For sodium compounds, the sodium ions are often surrounded by other ions or molecules, forming a complex 3D structure .Chemical Reactions Analysis
Sodium compounds can participate in a variety of chemical reactions. For example, sodium propionate can react with acids to form propionic acid and a sodium salt .Physical And Chemical Properties Analysis
Sodium compounds have diverse physical and chemical properties. For instance, sodium propionate appears as a white solid and is highly soluble in water . Sodium itself is a soft metal that is highly reactive with water .Scientific Research Applications
Selective Reducing Agents
Research on sodium cyanohydridoborate demonstrates its utility as a selective reducing agent for various organic functional groups, offering a method for the synthesis of amino acids and enabling the labeling of compounds with isotopes like deuterium or tritium. This highlights the potential of sodium-based compounds in synthetic chemistry for selective reduction processes (Borch, Bernstein, & Durst, 1971).
Crystal Structure Analysis
The crystal structure analysis of warfarin sodium 2‐propanol solvate provides insights into the arrangement of sodium ions and their interactions within the crystal lattice. Such analyses are crucial for understanding the physical and chemical properties of sodium-based compounds, informing their potential applications in materials science and pharmaceuticals (Sheth, Young, & Grant, 2002).
Antitumor Activity
Studies on sodium bis(2‐(3′,6′,9′‐trioxadecyl)‐1,2‐dicarba‐closo‐dodecaborane-1‐carboxylato)triphenylstannate have shown significant in vitro antitumor activity against human tumor cell lines. This underscores the therapeutic potential of sodium-based compounds in cancer treatment, focusing on their antitumor properties (Bregadze et al., 2004).
Water Oxidation Catalysis
Research on water oxidation catalysts driven by sodium periodate with non-heme iron complexes highlights the role of sodium-based oxidants in catalyzing water oxidation. This is particularly relevant for energy conversion processes and the development of sustainable energy technologies (Parent et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
disodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58NO10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-28(32)38-23-26(24-39-42(36,37)40-25-27(31)30(34)35)41-29(33)22-20-18-16-14-12-10-8-6-4-2;;/h26-27H,3-25,31H2,1-2H3,(H,34,35)(H,36,37);;/q;2*+1/p-2/t26-,27+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFNDGPJOWQUTH-IBUTWNQASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56NNa2O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (S)-2-amino-3-((((R)-2,3-bis(dodecanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




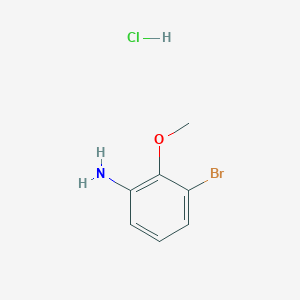

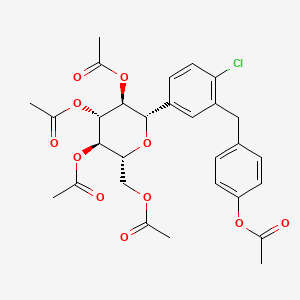


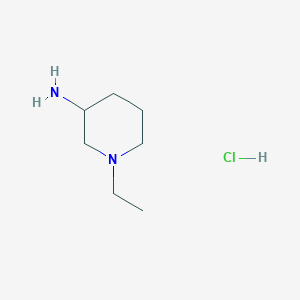
![(2S,5R,6R)-6-[[2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;1-ethylpiperidine](/img/structure/B1493998.png)
